6-Chloro-2-azaspiro[3.3]heptane
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Overview
Description
6-Chloro-2-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-azaspiro[3.3]heptane typically involves cycloaddition reactions. One common method is the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . Solvents such as 1,4-dioxane, acetonitrile (MeCN), and dimethylformamide (DMF) are often used, with bases like DIPEA, potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and DBU to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: NaI in acetone or KOtBu in dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications .
Scientific Research Applications
6-Chloro-2-azaspiro[3.3]heptane has several applications in scientific research:
Mechanism of Action
The mechanism by which 6-Chloro-2-azaspiro[3.3]heptane exerts its effects is primarily through its interaction with biological targets. It mimics the structure of piperidine, allowing it to bind to similar molecular targets and pathways. This includes interactions with neurotransmitter receptors and enzymes, potentially leading to therapeutic effects .
Comparison with Similar Compounds
2-Azaspiro[3.3]heptane: Shares a similar spirocyclic structure but lacks the chlorine substituent.
1-Azaspiro[3.3]heptane: Another spirocyclic compound with a different nitrogen positioning.
2-Oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom in the ring, offering different chemical properties.
Uniqueness: 6-Chloro-2-azaspiro[3.3]heptane is unique due to its chlorine substituent, which can significantly alter its reactivity and interaction with biological targets compared to its analogs .
Properties
Molecular Formula |
C6H10ClN |
---|---|
Molecular Weight |
131.60 g/mol |
IUPAC Name |
6-chloro-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C6H10ClN/c7-5-1-6(2-5)3-8-4-6/h5,8H,1-4H2 |
InChI Key |
SQFIACNBDOLWSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC2)Cl |
Origin of Product |
United States |
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